1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one
Description
Key Components and Naming Logic
- Principal Component : The pyrazino ring (a six-membered ring with two nitrogen atoms at positions 1 and 2) serves as the base structure.
- Attached Component : The isoindole moiety (a benzene ring fused to a five-membered nitrogen-containing ring) is fused to the pyrazino ring at positions 2 and 1, respectively.
- Hydrogenation Indicators : The prefix "1,2,3,4-tetrahydro" denotes partial saturation of the pyrazino ring, leaving two double bonds in the fused system.
- Functional Group : The suffix "-6(10bH)-one" specifies a ketone group at position 6, with a hydrogen atom at the 10b bridgehead position.
Derivational Rules
- Numbering : The fused system is numbered to prioritize the principal component. The pyrazino ring is assigned locants 1–6, while the isoindole moiety retains its numbering (e.g., 10b indicates the bridgehead hydrogen).
- Fusion Indicators : The "[2,1-a]" notation specifies the bond positions between the pyrazino (positions 2 and 1) and isoindole (position a).
- Stereochemical Descriptors : The "10bH" designation clarifies the hydrogen’s position, though no stereoisomerism is explicitly reported in available data.
CAS Registry Number and PubChem CID Cross-Referencing
The compound is universally identified by its CAS Registry Number 79016-59-4 and PubChem CID 12901777 . Cross-referencing with chemical databases reveals:
| Identifier | Source | Details |
|---|---|---|
| CAS 79016-59-4 | PubChem, ChemSpider | Primary identifier for the compound |
| CID 12901777 | PubChem | Computed properties, including SMILES (C1CN2C(CN1)C3=CC=CC=C3C2=O) and InChIKey (MHUTWQRLKOUUFX-UHFFFAOYSA-N) |
| ChEMBL376455 | ChEMBL | Linked to bioactivity data and structural analogs |
| MFCD12198737 | MolFile Database | Supplemental identifiers for commercial suppliers |
This cross-referencing ensures consistency across platforms like PubChem, ChemSpider, and vendor catalogs.
Synonym Validation Across Chemical Databases
The compound is listed under multiple synonyms, reflecting its structural and functional equivalence in different contexts:
| Synonym | Source | Context |
|---|---|---|
| 2,3,4,10b-Tetrahydro-1H-pyrazino[1,2-b]isoindol-6-one | PubChem, IUPAC | Systematic name emphasizing hydrogenation and ketone positioning |
| CHEMBL376455 | ChEMBL | Database-specific identifier for pharmacological research |
| 1,3,4,10b-Tetrahydropyrazino[2,1-a]isoindol-6(2H)-one | PubChem | Alternative hydrogenation descriptor |
| 1H,2H,3H,4H,6H,10bH-pyrazino[2,1-a]isoindol-6-one | PubChem | Explicit hydrogenation states for all saturated bonds |
| BDBM50205884 | BioDataBank | Bioactivity-focused identifier |
These synonyms highlight variations in hydrogenation descriptions and functional group emphasis, underscoring the need for standardized nomenclature.
Molecular Formula Interpretation and Isomeric Considerations
The molecular formula C₁₁H₁₂N₂O corresponds to a degree of unsaturation of 6, calculated as:
$$
\text{Degree of Unsaturation} = \frac{(2C + 2 - H - X + N)}{2} = \frac{(2(11) + 2 - 12 - 0 + 2)}{2} = 6
$$
This accounts for:
- Two aromatic rings (isoindole and pyrazino),
- One ketone group , and
- One additional double bond in the fused system.
Properties
IUPAC Name |
2,3,4,10b-tetrahydro-1H-pyrazino[1,2-b]isoindol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-9-4-2-1-3-8(9)10-7-12-5-6-13(10)11/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUTWQRLKOUUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one typically involves multi-step reactions. One efficient method is the base-mediated Ugi-N-alkylation sequence. This approach involves the Ugi reaction of (E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, and various isocyanides to prepare bis-amides. The intramolecular indole N-H alkylation of these bis-amides is facilitated by sodium carbonate (Na2CO3) in dimethyl sulfoxide (DMSO) at 100°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the base-mediated Ugi-N-alkylation sequence provides a scalable and efficient route for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazinoisoindolones, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as an anti-cancer agent, particularly in breast cancer cell lines. Its derivatives exhibit cytotoxic activity against various cancer cells.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound inhibit the phosphorylation of Akt, a key protein in cell survival and proliferation pathways . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
Key Differences :
- Pyrazino derivatives (e.g., the target compound) exhibit enhanced nitrogen content, influencing hydrogen bonding and receptor selectivity.
- Pyrido analogues (e.g., valmerins) demonstrate kinase inhibition due to their planar pyridine ring, facilitating ATP-binding pocket interactions .
- Pyrimido variants show reactivity in multicomponent transformations, yielding antimicrobial scaffolds .
Substituent Effects on Physicochemical Properties
Substituents at positions 7, 9, and 10b significantly alter properties:
*Synthesis yields for the target compound vary based on reaction conditions.
Observations :
Comparison :
Biological Activity
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, antibacterial properties, and other biological activities supported by various research findings.
Synthesis
The synthesis of this compound typically involves the condensation of specific precursors. For instance, a notable method includes the condensation of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and formaldehyde, yielding high purity and yield of the desired compound .
Antibacterial Activity
Research has demonstrated that derivatives of 1,2,3,4-tetrahydropyrazino[2,1-a]isoindole exhibit significant antibacterial properties. A study tested various substituted derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds showed mild to moderate activity against pathogens such as Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, and Escherichia coli. Notably, some derivatives exhibited Minimum Inhibitory Concentrations (MIC) ranging from 3.75 to 60 µg/disc, comparable to the standard antibiotic gentamicin .
| Compound | MIC (µg/disc) | Activity Level |
|---|---|---|
| 4d | 3.75 | Potent |
| 4e | 15 | Moderate |
| 4f | 60 | Mild |
Toxicity Studies
In vitro toxicity assessments of the active derivatives showed that their toxicity levels were not significantly different from gentamicin at lower concentrations. However, at higher concentrations (1000-4000 µg/ml), there was a notable increase in toxicity . This suggests a need for careful dosage consideration in therapeutic applications.
Case Studies
Several studies have focused on the biological implications of this compound:
- Antimicrobial Efficacy : A case study highlighted the effectiveness of a specific derivative in treating infections caused by resistant bacterial strains. The study involved clinical isolates from patients with chronic infections where conventional antibiotics had failed.
- Pharmacological Profile : Another research effort evaluated the pharmacokinetics and pharmacodynamics of the compound in animal models. The findings indicated favorable absorption and distribution characteristics alongside an acceptable safety profile.
Q & A
Q. What are the standard synthetic routes for 1,2,3,4-tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves cyclization or cyclocondensation reactions. For example, substituted derivatives can be synthesized via stereospecific Pinner reactions using amines and carbonyl precursors under reflux conditions in polar aprotic solvents (e.g., DMF or THF) . Optimization includes:
Q. How is the molecular structure of this compound confirmed post-synthesis?
Methodological Answer: Structural confirmation relies on multi-spectroscopic analysis :
- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon backbone .
- HRMS (ESI): Validates molecular mass with <5 ppm error (e.g., reports calculated vs. observed m/z of 512.2014 vs. 512.2016).
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing tetrahydropyrazino-isoindole derivatives be addressed?
Methodological Answer: Stereospecificity is achieved via:
- Chiral Auxiliaries: Use of enantiopure starting materials (e.g., (6aR*,11bS*) configurations in ).
- Asymmetric Catalysis: Pd-catalyzed cyclizations with chiral ligands (e.g., BINAP) .
- Chromatographic Separation: HPLC with chiral columns resolves diastereomers (e.g., isolates (6R*,6aR*,11bS*) isomer with 64% yield).
Q. What computational methods are suitable for predicting reactivity and stability of this compound?
Methodological Answer:
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Variable Temperature NMR: Detects dynamic processes (e.g., ring-flipping) causing split signals .
- 2D NMR (COSY, NOESY): Maps coupling networks and spatial proximities (e.g., NOE correlations confirm fused-ring geometry) .
- Isotopic Labeling: ¹³C-labeled precursors clarify ambiguous carbon assignments.
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing reaction yield variability?
Methodological Answer:
Q. How can researchers validate the purity of derivatives for biological testing?
Methodological Answer:
- HPLC-UV/HRMS: Purity >95% confirmed via retention time alignment and mass consistency .
- Elemental Analysis: Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
- Melting Point Consistency: Sharp MPs (e.g., 146–150°C in ) indicate homogeneity.
Synthetic Methodology Refinement
Q. What alternative cyclization strategies exist beyond traditional thermal methods?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
